9-[(3,4-Difluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Overview
Description
9-[(3,4-Difluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure and the presence of difluorophenyl and methylpyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3,4-Difluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
9-[(3,4-Difluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
9-[(3,4-Difluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 9-[(3,4-Difluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the spirocyclic structure can contribute to its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 9-[(3,4-Difluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,9-diazaspiro[45]decane stands out due to its unique spirocyclic structure and the presence of both difluorophenyl and methylpyrazolyl groups
Properties
IUPAC Name |
9-[(3,4-difluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F2N4/c1-24-11-17(10-23-24)13-26-8-6-20(15-26)5-2-7-25(14-20)12-16-3-4-18(21)19(22)9-16/h3-4,9-11H,2,5-8,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKKNKQQLJTIJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCC3(C2)CCCN(C3)CC4=CC(=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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